![molecular formula C11H16N2O5S B1336359 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 697258-72-3](/img/structure/B1336359.png)

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

描述

The compound 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a derivative of piperidine, which is a common structural motif in many pharmaceutical agents. Piperidine derivatives are known for their wide range of biological activities, and modifications on the piperidine ring can lead to compounds with potential antimicrobial properties or enzyme inhibition capabilities . The specific compound is not directly mentioned in the provided papers, but its structure suggests that it could be of interest in the synthesis of bioactive molecules.

Synthesis Analysis

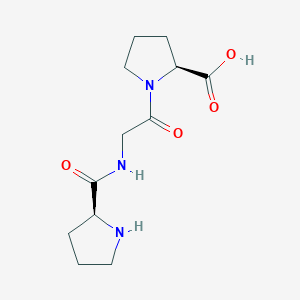

The synthesis of piperidine derivatives typically involves the functionalization of the piperidine ring. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides includes multiple steps starting from organic acids to esters, hydrazides, and finally to the target compounds through reactions with a sulfonyl piperidine intermediate . These methods could potentially be adapted for the synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

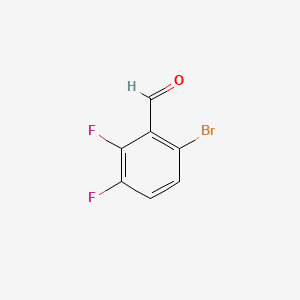

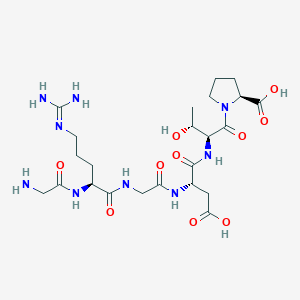

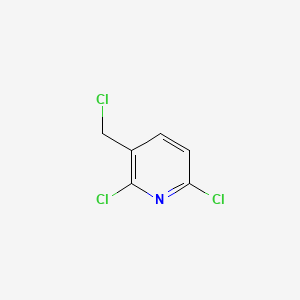

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Spectroscopic techniques such as 1H-NMR, IR, and elemental analysis are commonly used to elucidate the structures of these compounds . Additionally, molecular docking studies can be performed to predict the binding affinity and orientation of these molecules in the active sites of target proteins, as seen in the study of butyrylcholinesterase (BChE) enzyme inhibitors . The molecular structure of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would likely be characterized using similar techniques to understand its potential interactions with biological targets.

Chemical Reactions Analysis

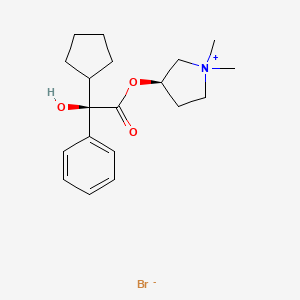

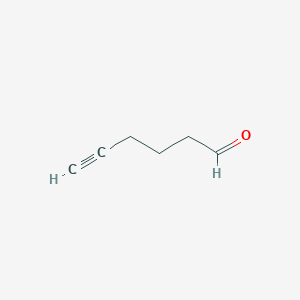

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of piperidine-based compounds often involves cycloaddition reactions, as demonstrated by the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with enones or ynones to yield sulfamate-fused piperidin-4-ones . These reactions are highly stereoselective and can be used to introduce complex functionality onto the piperidine scaffold. The chemical reactivity of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would be influenced by the presence of the sulfonyl and carboxylic acid groups, which could participate in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperidine ring. These properties are important for the compound's application as a pharmaceutical agent. For example, the introduction of a Boc-protected amino group in methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates affects their solubility and reactivity, making them suitable as building blocks for further chemical synthesis . The physical and chemical properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would need to be assessed to determine its suitability for drug development or other applications.

科研应用

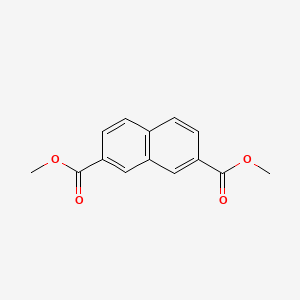

Synthesis and Structural Analysis

- Synthesis and Characterization : The compound has been synthesized and characterized using spectroscopic techniques. Its structure, confirmed by X-ray diffraction, reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. It exhibits both inter- and intramolecular hydrogen bonds, highlighting its potential in crystallography and molecular structure studies (Naveen et al., 2015).

Biological Activities and Applications

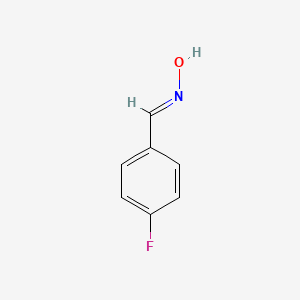

Potential Biological Activities : Research indicates the relevance of similar compounds in biological activities. For instance, 1,3,4-oxadiazole bearing compounds, a class related to the subject compound, have shown promise due to their biological activities. These compounds have been synthesized and screened for enzyme inhibition, indicating potential in drug discovery (Khalid et al., 2016).

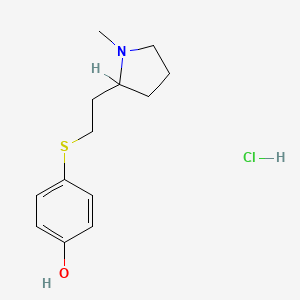

Antioxidant and Anticholinesterase Activities : A study involving sulfonyl hydrazone scaffold and piperidine rings, components similar to the subject compound, demonstrated their antioxidant capacity and anticholinesterase activity. This suggests potential applications in medicinal chemistry for conditions where oxidative stress and cholinesterase inhibition are relevant (Karaman et al., 2016).

Catalytic Applications

- Catalytic Activities : Piperidine-4-carboxylic acid functionalized nanoparticles, related to the compound , have been developed as novel catalysts. They have been used in the efficient synthesis of certain organic compounds, indicating potential uses in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Antibacterial Properties

- Antibacterial Potential : Derivatives of piperidine, which include the structure of the subject compound, have shown significant antibacterial activities. This suggests possible uses in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Metabolic Studies

- Involvement in Metabolic Pathways : Studies involving similar compounds have explored their oxidative metabolism, indicating their potential role in understanding metabolic pathways and drug metabolism (Hvenegaard et al., 2012).

性质

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-5-3-9(4-6-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBUALYXXFMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424553 | |

| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57263903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

CAS RN |

697258-72-3 | |

| Record name | 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697258-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。